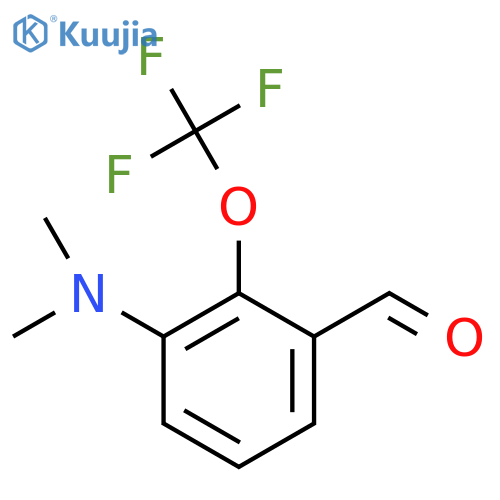Cas no 1806291-40-6 (3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde)

1806291-40-6 structure
商品名:3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde
CAS番号:1806291-40-6
MF:C10H10F3NO2
メガワット:233.187113285065
CID:5006340
3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde
-
- インチ: 1S/C10H10F3NO2/c1-14(2)8-5-3-4-7(6-15)9(8)16-10(11,12)13/h3-6H,1-2H3
- InChIKey: QWDFLJAQTVGKPZ-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(C=O)=CC=CC=1N(C)C)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 29.5
3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007736-250mg |
3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde |
1806291-40-6 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
| Alichem | A010007736-500mg |
3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde |
1806291-40-6 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
| Alichem | A010007736-1g |
3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde |
1806291-40-6 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
1806291-40-6 (3-Dimethylamino-2-(trifluoromethoxy)benzaldehyde) 関連製品
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
